Physicochemical properties of 8-Bromo-6-chloro-2-phenylimidazo[1,2-b]pyridazine
Physicochemical properties of 8-Bromo-6-chloro-2-phenylimidazo[1,2-b]pyridazine
Executive Summary
8-Bromo-6-chloro-2-phenylimidazo[1,2-b]pyridazine (CAS: 1313014-17-3) is a halogenated heterocyclic scaffold of significant interest in medicinal chemistry, particularly within the field of kinase inhibitor discovery.[1] Belonging to the "privileged" imidazo[1,2-b]pyridazine class, this compound serves as a versatile intermediate for the synthesis of bioactive agents targeting enzymes such as TAK1 , CLK1 , DYRK1A , and BTK .
Its structural utility lies in its orthogonal halogenation pattern : the C8-bromo and C6-chloro substituents possess distinct electronic environments, enabling highly regioselective functionalization via palladium-catalyzed cross-coupling reactions. This guide details the physicochemical properties, synthetic pathways, and handling protocols required to utilize this compound effectively in drug development workflows.
Chemical Identity & Structural Analysis[2][3]
The molecule features a fused 6,5-bicyclic system. The bridgehead nitrogen (N1) and the pyridazine nitrogen (N4) create a distinct electronic distribution that influences both solubility and reactivity.
| Property | Detail |
| IUPAC Name | 8-Bromo-6-chloro-2-phenylimidazo[1,2-b]pyridazine |
| CAS Number | 1313014-17-3 |
| Molecular Formula | C₁₂H₇BrClN₃ |
| Molecular Weight | 308.56 g/mol |
| SMILES | Clc1cc(Br)c2nc(c3ccccc3)cn2n1 |
| Structural Features | [1][2][3][4][5][6] • C2-Phenyl: Increases lipophilicity and π-π stacking potential.• C8-Bromo: Highly reactive electrophilic site (α-to-nitrogen).• C6-Chloro: Less reactive electrophilic site; typically functionalized second. |
Physicochemical Profile
The introduction of the phenyl group at position 2 significantly alters the physicochemical landscape compared to the unsubstituted core, markedly reducing aqueous solubility while enhancing membrane permeability potential.
Calculated & Predicted Properties
Note: Experimental values for this specific intermediate are sparse in public literature; values below represent consensus predictive models (ACD/Labs, ChemAxon) calibrated against the imidazo[1,2-b]pyridazine scaffold.
| Parameter | Value (Approx.) | Implication for Research |
| LogP (Lipophilicity) | 3.8 – 4.2 | High. Indicates good membrane permeability but poor aqueous solubility. Requires organic co-solvents (DMSO, DMF) for biological assays. |
| Topological PSA | ~30 Ų | Low. Suggests high potential for Blood-Brain Barrier (BBB) penetration if MW remains low. |
| pKa (Conjugate Acid) | ~2.5 – 3.5 | Weak Base. The bridgehead nitrogen is the most basic site but is electron-deficient due to the heteroaromatic ring system. |
| Aqueous Solubility | < 0.01 mg/mL | Insoluble. Strictly requires non-aqueous solvents for stock solutions. |
| H-Bond Acceptors | 3 | Standard for kinase hinge-binding motifs. |
| H-Bond Donors | 0 | Lack of donors improves permeability but limits specific solvation. |
Solubility & Solvent Compatibility[8]
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Preferred Solvents: DMSO (up to 50 mM), DMF, Dichloromethane (DCM).
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Problematic Solvents: Water, PBS (precipitation occurs immediately), Diethyl ether (limited solubility).
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Protocols: For biological assays, prepare a 10 mM stock in anhydrous DMSO. Dilute into aqueous media only at the final step to minimize precipitation risks.
Synthetic Methodology
The synthesis of 8-bromo-6-chloro-2-phenylimidazo[1,2-b]pyridazine follows a classical Hantzsch-type condensation . This route is preferred for its reliability and the availability of starting materials.
Reaction Pathway
The formation involves the condensation of 3-amino-4-bromo-6-chloropyridazine with 2-bromoacetophenone (phenacyl bromide).
Figure 1: Condensation pathway for the synthesis of the target scaffold.
Detailed Experimental Protocol
Reagents:
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3-Amino-4-bromo-6-chloropyridazine (1.0 eq)
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2-Bromoacetophenone (1.1 eq)
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Ethanol (anhydrous) or 1,2-Dimethoxyethane (DME)
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Sodium Bicarbonate (NaHCO₃) or Triethylamine (Et₃N)
Procedure:
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Setup: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 3-amino-4-bromo-6-chloropyridazine (e.g., 10 mmol) in Ethanol (50 mL).
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Addition: Add 2-bromoacetophenone (11 mmol). If using a base to scavenge HBr, add NaHCO₃ (20 mmol) at this stage.
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Reflux: Heat the mixture to reflux (approx. 80°C) for 6–12 hours. Monitor reaction progress via TLC (Eluent: 30% EtOAc in Hexanes) or LC-MS.
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Workup:
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Cool the reaction mixture to room temperature.
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If a precipitate forms, filter the solid and wash with cold ethanol and water.
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If no precipitate, concentrate the solvent in vacuo, resuspend the residue in EtOAc, and wash with water and brine.
-
-
Purification: Recrystallize from Ethanol/Acetonitrile or purify via silica gel flash chromatography (Gradient: 0-40% EtOAc in Hexanes).
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Validation: Confirm structure via ¹H NMR (characteristic singlet for H3 proton at ~8.5 ppm) and MS (M+H ~308/310 pattern due to Br/Cl isotopes).
Reactivity & Functionalization Strategy
This scaffold is valuable because it allows for sequential functionalization . The C8-bromo position is significantly more reactive towards oxidative addition by Palladium(0) than the C6-chloro position.
Regioselective Cross-Coupling Workflow
Researchers should prioritize the C8 position for the first diversification step.
Figure 2: Sequential functionalization strategy exploiting the reactivity difference between C8-Br and C6-Cl.
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C8-Position (Bromine): Reactive under standard Suzuki conditions (Pd(PPh₃)₄, Na₂CO₃, DME/H₂O, 80°C). Ideal for introducing solubilizing groups or primary pharmacophores.
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C6-Position (Chlorine): Requires electron-rich, bulky ligands (e.g., XPhos, RuPhos) or higher temperatures (100–120°C) to facilitate oxidative addition after the C8 position has been substituted.
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C3-Position: The imidazole ring C3 position is nucleophilic and can undergo electrophilic aromatic substitution (e.g., iodination with NIS, formylation) if a third diversity point is required.
Handling, Stability & Safety
Stability[8][9]
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Thermal: Stable up to >150°C (solid state).
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Hydrolytic: Generally stable in neutral and acidic aqueous media. Avoid prolonged exposure to strong boiling bases, which may degrade the pyridazine ring.
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Light: Protect from prolonged exposure to direct UV light, which can cause gradual debromination.
Safety Protocol (GHS Classification)
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Signal Word: Warning
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Hazard Statements:
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H315: Causes skin irritation.
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H319: Causes serious eye irritation.
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H335: May cause respiratory irritation.
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-
PPE: Wear nitrile gloves, safety goggles, and work within a chemical fume hood. Avoid dust formation.
References
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Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry. European Journal of Medicinal Chemistry, 2021.
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Discovery of imidazo[1,2-b]pyridazine-containing TAK1 kinase inhibitors. RSC Medicinal Chemistry, 2023.
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Synthesis of 3-Amino-6-Substituted Pyridazines (Precursor Synthesis). BenchChem Technical Support.
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PubChem Compound Summary: Imidazo[1,2-b]pyridazine. National Library of Medicine.
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Reactivity of 6-Chloroimidazo[1,2-b]pyridazine Derivative Towards Suzuki Cross-Coupling. ResearchGate.
Sources
- 1. CompTox Chemicals Dashboard [comptox.epa.gov]
- 2. repositorium.uminho.pt [repositorium.uminho.pt]
- 3. PubChemLite - 8-bromo-6-chloroimidazo[1,2-b]pyridazine (C6H3BrClN3) [pubchemlite.lcsb.uni.lu]
- 4. Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
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